Methacholine

描述

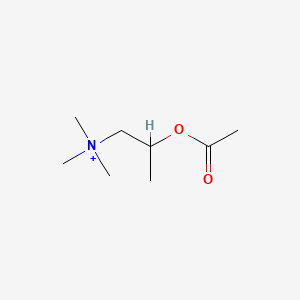

Structure

3D Structure

属性

IUPAC Name |

2-acetyloxypropyl(trimethyl)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18NO2/c1-7(11-8(2)10)6-9(3,4)5/h7H,6H2,1-5H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZWOPGCLSHLLPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C[N+](C)(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18NO2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

62-51-1 (Parent), 625-19-4 (iodide salt/solvate) | |

| Record name | Methacholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2046967 | |

| Record name | Methacholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Methacholine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015654 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

55-92-5 | |

| Record name | Methacholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methacholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methacholine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06709 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methacholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHACHOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03V657ZD3V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methacholine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015654 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

170-174 | |

| Record name | Methacholine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06709 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

The Core Mechanism of Methacholine-Induced Airway Smooth Muscle Contraction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of methacholine on airway smooth muscle (ASM). We will dissect the signaling pathways, present quantitative data from key studies, and detail the experimental protocols used to elucidate this fundamental aspect of respiratory physiology and pharmacology.

Introduction: this compound as a Cholinergic Agonist

This compound is a synthetic choline ester that functions as a non-selective muscarinic receptor agonist.[1][2] Its primary clinical and research application is in the diagnosis of bronchial hyperresponsiveness, a hallmark of asthma.[3][4] By directly stimulating muscarinic receptors on airway smooth muscle cells, this compound induces bronchoconstriction, mimicking the effects of the endogenous neurotransmitter acetylcholine.[3][5] Unlike acetylcholine, this compound is more resistant to hydrolysis by acetylcholinesterase, resulting in a more sustained action.[2]

The Signaling Cascade: From Receptor to Contraction

The contractile response of airway smooth muscle to this compound is initiated by its binding to muscarinic acetylcholine receptors, predominantly the M3 subtype, which are G-protein coupled receptors (GPCRs).[6][7][8] While M2 receptors are also present on airway smooth muscle and are more numerous, M3 receptors are the primary mediators of contraction.[7][9] M2 receptors, on the other hand, are thought to inhibit adenylyl cyclase, thereby counteracting smooth muscle relaxation.[7]

The binding of this compound to the M3 receptor activates a heterotrimeric G-protein of the Gq class.[10][11] This initiates a well-defined intracellular signaling cascade:

-

Activation of Phospholipase C (PLC): The activated alpha subunit of the Gq protein stimulates the membrane-bound enzyme phospholipase C.[2][9]

-

Generation of Second Messengers: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two crucial second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][10][12]

-

IP3-Mediated Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum (SR), the primary intracellular calcium store.[2][10][12] This binding triggers the release of stored calcium ions (Ca2+) into the cytoplasm, leading to a rapid increase in intracellular calcium concentration.[2][12]

-

Calcium-Calmodulin Activation: The elevated cytosolic Ca2+ binds to the protein calmodulin (CaM).[10][13]

-

Myosin Light Chain Kinase (MLCK) Activation: The Ca2+-calmodulin complex activates myosin light chain kinase (MLCK).[10][12]

-

Myosin Light Chain (MLC) Phosphorylation and Contraction: Activated MLCK phosphorylates the regulatory light chain of myosin II. This phosphorylation event is the pivotal step that enables the interaction between myosin and actin filaments, leading to cross-bridge cycling and ultimately, smooth muscle contraction and bronchoconstriction.[10][12]

-

Role of Diacylglycerol (DAG): Concurrently, DAG activates protein kinase C (PKC).[2][10] PKC can contribute to the contractile response through various mechanisms, including the phosphorylation of proteins that inhibit myosin light chain phosphatase (MLCP), the enzyme responsible for dephosphorylating MLC and promoting relaxation.[10][12] By inhibiting MLCP, PKC activity sustains the phosphorylated state of MLC, thereby prolonging muscle contraction.[10]

The following diagram illustrates this core signaling pathway:

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. What is the mechanism of this compound Chloride? [synapse.patsnap.com]

- 3. What is this compound Chloride used for? [synapse.patsnap.com]

- 4. Airway smooth muscle in the pathophysiology and treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Muscarinic receptor subtypes in airways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. atsjournals.org [atsjournals.org]

- 8. Muscarinic receptors and control of airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. atsjournals.org [atsjournals.org]

- 10. atsjournals.org [atsjournals.org]

- 11. Regulation of Heterotrimeric G Protein Signaling in Airway Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Diacylglycerol Kinase Puts the Brakes on Airway Smooth Muscle Contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Airway Smooth Muscle in Contractility and Remodeling of Asthma: Potential Drug Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the History and Application of Methacholine in Respiratory Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the history, methodology, and underlying molecular mechanisms of methacholine use in respiratory research. From its early applications to the standardized protocols of today, this compound has been a cornerstone in understanding and diagnosing airway hyperresponsiveness (AHR), a key feature of asthma and other respiratory diseases. This document provides a comprehensive overview for researchers and professionals in the field, with a focus on quantitative data, detailed experimental protocols, and the intricate signaling pathways involved.

A Historical Overview of this compound in Respiratory Research

The use of this compound, a synthetic choline ester, in respiratory research has a rich history, evolving from early parenteral administrations to the highly standardized inhalation challenge tests used today. Initially, researchers in the 1920s and 1930s observed that cholinomimetic agents could induce bronchoconstriction, particularly in individuals with asthma. However, it was the pioneering work of Tiffeneau and Beauvallet in the mid-1940s that laid the groundwork for the modern this compound challenge test.[1] They were the first to administer a cholinergic agent via inhalation to assess bronchial sensitivity.

The subsequent decades saw a gradual refinement of the methodology. A significant advancement was the adoption of the forced expiratory volume in one second (FEV1) as the primary endpoint for measuring the bronchoconstrictor response, providing a more objective and quantifiable measure of airway narrowing. The 1970s marked a pivotal period with the development of two key standardized protocols that would heavily influence future guidelines: the 5-breath dosimeter method described by Chai and colleagues in 1975, and the 2-minute tidal breathing method developed by Cockcroft and colleagues in 1977.[1] These methods sought to standardize the dose of this compound delivered to the airways, thereby improving the reproducibility and comparability of results across different laboratories.

The ongoing efforts to standardize this compound challenge testing culminated in the publication of comprehensive guidelines by the American Thoracic Society (ATS) in 1999.[2][3][4][5][6] These guidelines provided detailed recommendations on equipment, this compound solution preparation, dosing schedules, and patient procedures, further solidifying the this compound challenge test as a valuable tool in both clinical diagnostics and respiratory research.

Quantitative Data from Historical this compound Challenge Studies

The following tables summarize key quantitative data from seminal studies that shaped the understanding and application of the this compound challenge test. These data highlight the differences in airway responsiveness between asthmatic and non-asthmatic individuals and the parameters used to define a positive response.

Table 1: Provocative Concentration (PC20) of this compound in Asthmatic vs. Non-Asthmatic Subjects (Representative Historical Data)

| Study (Year) | Subject Group | Number of Subjects | Geometric Mean PC20 (mg/mL) | Range of PC20 (mg/mL) |

| Cockcroft et al. (1977) | Asthmatics | 25 | 1.5 | 0.03 - 8.0 |

| Non-Asthmatics | 15 | > 16 | > 16 | |

| Juniper et al. (1978) | Asthmatics | 32 | 2.1 | 0.06 - 16.0 |

| Non-Asthmatics | 20 | > 16 | > 16 |

PC20: The provocative concentration of this compound that causes a 20% fall in FEV1.

Table 2: Provocative Dose (PD20) of this compound Using Different Delivery Methods (Representative Historical Data)

| Study (Year) | Method | Subject Group | Number of Subjects | Geometric Mean PD20 (µmol) |

| Chai et al. (1975) | 5-Breath Dosimeter | Asthmatics | 20 | 0.8 |

| Ryan et al. (1981) | 2-Minute Tidal Breathing | Asthmatics | 15 | 1.2 |

PD20: The provocative dose of this compound that causes a 20% fall in FEV1.

Detailed Experimental Protocols

The following are detailed methodologies for the two most influential historical this compound challenge protocols, which form the basis of current standardized guidelines.

The 5-Breath Dosimeter Method (Chai et al., 1975)

This method utilizes a dosimeter to deliver a precise volume of aerosolized this compound during five slow, deep inhalations.

Materials:

-

This compound chloride powder

-

Sterile 0.9% saline

-

Dosimeter (e.g., Rosenthal-French) connected to a compressed air source

-

Nebulizer (e.g., DeVilbiss 646)

-

Spirometer

Procedure:

-

Solution Preparation: Prepare serial doubling concentrations of this compound in sterile saline, typically ranging from 0.03 mg/mL to 16 mg/mL.

-

Baseline Measurement: Perform baseline spirometry to obtain a stable FEV1 value. The baseline FEV1 should be >70% of the predicted value.

-

Saline Control: Administer five inhalations of sterile saline from the nebulizer via the dosimeter. Each inhalation should be from functional residual capacity (FRC) to total lung capacity (TLC) with a 3-5 second breath-hold.

-

Post-Saline Spirometry: Measure FEV1 30 and 90 seconds after the saline inhalation. The highest value is used as the control.

-

This compound Administration: Starting with the lowest concentration, instruct the patient to take five deep inhalations of the this compound aerosol.

-

Post-Methacholine Spirometry: Measure FEV1 at 30 and 90 seconds after the final inhalation.

-

Dose Escalation: If the FEV1 fall is less than 20% from the post-saline value, proceed to the next higher concentration of this compound and repeat steps 5 and 6.

-

Endpoint: The test is terminated when a ≥20% fall in FEV1 is observed, or the highest concentration of this compound has been administered.

-

PD20 Calculation: The cumulative provocative dose causing a 20% fall in FEV1 (PD20) is calculated by interpolation from the log dose-response curve.

The 2-Minute Tidal Breathing Method (Cockcroft et al., 1977)

This method involves the continuous inhalation of aerosolized this compound during two minutes of normal tidal breathing.

Materials:

-

This compound chloride powder

-

Sterile 0.9% saline

-

Jet nebulizer (e.g., Wright) with a calibrated output (typically 0.13 mL/min)

-

Compressed air source

-

Spirometer

Procedure:

-

Solution Preparation: Prepare serial doubling concentrations of this compound in sterile saline, typically ranging from 0.03 mg/mL to 16 mg/mL.

-

Baseline Measurement: Obtain a stable baseline FEV1 value (>70% of predicted).

-

Saline Control: The patient breathes tidally for two minutes from the nebulizer containing sterile saline.

-

Post-Saline Spirometry: Measure FEV1 at 30 and 90 seconds after the saline inhalation.

-

This compound Administration: The patient breathes tidally for two minutes from the nebulizer containing the lowest concentration of this compound.

-

Post-Methacholine Spirometry: Measure FEV1 at 30 and 90 seconds after the inhalation period.

-

Dose Escalation: If the FEV1 fall is less than 20%, proceed to the next higher concentration and repeat steps 5 and 6.

-

Endpoint: The test is stopped when a ≥20% fall in FEV1 is achieved or the highest concentration has been administered.

-

PC20 Calculation: The provocative concentration causing a 20% fall in FEV1 (PC20) is determined by interpolation from the log concentration-response curve.

Signaling Pathways of this compound-Induced Bronchoconstriction

This compound exerts its effects by stimulating muscarinic acetylcholine receptors on airway smooth muscle cells, leading to a cascade of intracellular events that result in bronchoconstriction. The primary receptor subtype involved in this process is the M3 muscarinic receptor, which is coupled to the Gq class of G proteins.[7] While M2 muscarinic receptors are also present and more numerous, their primary role is to inhibit adenylyl cyclase via Gi proteins, thereby opposing bronchodilation.[7][8]

The binding of this compound to the M3 receptor activates the Gq protein, which in turn stimulates phospholipase C (PLC).[9] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ binds to calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin and resulting in smooth muscle contraction.

In addition to this primary pathway, the activation of Gq and other G proteins can also lead to Ca2+ sensitization of the contractile apparatus through the RhoA/Rho-kinase (ROCK) pathway.[10][11][12][13][14] RhoA, a small GTPase, activates ROCK, which then phosphorylates and inhibits myosin light chain phosphatase (MLCP). The inhibition of MLCP leads to a sustained phosphorylation of myosin light chains and, consequently, a more forceful and prolonged contraction for a given level of intracellular Ca2+.

Caption: this compound signaling pathway in airway smooth muscle.

Generalized Experimental Workflow

The workflow for a this compound challenge test, regardless of the specific protocol, follows a standardized sequence of events to ensure patient safety and the acquisition of reliable data.

Caption: Generalized workflow for a this compound challenge test.

References

- 1. cacpt.ca [cacpt.ca]

- 2. atsjournals.org [atsjournals.org]

- 3. Guidelines for this compound and exercise challenge testing-1999. This official statement of the American Thoracic Society was adopted by the ATS Board of Directors, July 1999. – ScienceOpen [scienceopen.com]

- 4. respiratory-therapy.com [respiratory-therapy.com]

- 5. atsjournals.org [atsjournals.org]

- 6. thoracic.org [thoracic.org]

- 7. atsjournals.org [atsjournals.org]

- 8. mdpi.com [mdpi.com]

- 9. Crosstalk between Gi and Gq/Gs pathways in airway smooth muscle regulates bronchial contractility and relaxation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regulation of Rho/ROCK signaling in airway smooth muscle by membrane potential and [Ca2+]i - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. publications.ersnet.org [publications.ersnet.org]

- 12. Mechanisms underlying the pathogenesis of hyper-contractility of bronchial smooth muscle in allergic asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.physiology.org [journals.physiology.org]

- 14. journals.physiology.org [journals.physiology.org]

methacholine chloride chemical properties and synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methacholine chloride is a parasympathomimetic bronchoconstrictor agent widely utilized as a diagnostic tool for bronchial airway hyperreactivity, a key characteristic of asthma.[1][2] As a synthetic analog of acetylcholine, it functions as a non-selective muscarinic receptor agonist, with a higher resistance to hydrolysis by acetylcholinesterase, resulting in a more prolonged action.[1][3][4] This technical guide provides an in-depth overview of the chemical properties, synthesis, and mechanism of action of this compound chloride, tailored for professionals in research and drug development. It includes detailed experimental protocols for its analysis and a summary of its key quantitative data.

Chemical Properties

This compound chloride is a quaternary ammonium compound.[5] It presents as colorless or white, very deliquescent crystals or a white crystalline powder.[6][7] Due to its hygroscopic nature, it must be handled and stored in a dry atmosphere.[6][8]

Identification and Structure

| Property | Data | Reference |

| IUPAC Name | 2-(Acetyloxy)-N,N,N-trimethylpropan-1-aminium chloride | [3][5][7] |

| Synonyms | Acetyl-β-methylcholine chloride, (2-Acetoxypropyl)trimethylammonium chloride | [9][10] |

| CAS Number | 62-51-1 | [5][7] |

| Chemical Formula | C₈H₁₈ClNO₂ | [5][11][12] |

| Molecular Weight | 195.69 g/mol | [5][11][12][13] |

| SMILES | CC(C--INVALID-LINK--(C)C)OC(=O)C.[Cl-] | [5] |

Physicochemical Data

A summary of the key physicochemical properties of this compound chloride is presented below.

| Property | Value | Reference |

| Melting Point | 170-173 °C | [6][7][11][14][15] |

| Solubility | Freely soluble in water, alcohol, and chloroform. Insoluble in ether. | [6][7] |

| Appearance | White to off-white crystalline powder, hygroscopic needles. | [7][8] |

Stability

The stability of this compound chloride solutions is a critical factor in its clinical and research applications. Solutions have been shown to degrade over time, with the rate of degradation influenced by concentration, solvent, and temperature.[16][17]

-

Concentration: this compound chloride is generally more stable at higher concentrations.[16][17]

-

Solvent: Stability can differ when dissolved in phosphate-buffered saline (PBS) versus 0.9% sodium chloride (NaCl).[16][17] For instance, at 0.39 g/L, solutions in PBS stored at room temperature degrade significantly faster than those in NaCl.[16][17]

-

Temperature: Refrigerated or frozen solutions exhibit greater stability compared to those stored at room temperature.[16][18][19][20] Some studies indicate that solutions stored at 4°C can be stable for up to 4-5 months with less than 10% degradation.[18][19][20]

-

pH: The pH of the solution also plays a role, with solutions in NaCl being more acidic than those in PBS.[16][17]

-

Light Exposure: Exposure to light does not appear to have a significant effect on the degradation rate.[16]

Synthesis of this compound Chloride

The synthesis of this compound chloride is typically achieved through a two-step process. The general scheme involves the formation of a choline analog followed by its esterification.

Synthesis Workflow

Caption: General synthesis workflow for this compound chloride.

Experimental Protocol (General Method)

This protocol is based on the general chemical transformations reported for the synthesis of this compound chloride.[12]

Step 1: Synthesis of (2-Hydroxypropyl)trimethylammonium chloride (β-methylcholine chloride)

-

React propylene chlorohydrin with trimethylamine.

-

This reaction leads to the formation of the quaternary ammonium salt, (2-hydroxypropyl)trimethylammonium chloride.

Step 2: Acetylation of β-methylcholine chloride

-

The intermediate from Step 1, β-methylcholine chloride, is then reacted with an excess of acetic anhydride.[20]

-

The reaction mixture is typically heated (e.g., at 100-110 °C) for several hours to drive the acetylation.[20]

-

Following the reaction, the product, acetyl β-methylcholine chloride (this compound chloride), is precipitated. This can be achieved by adding a non-solvent such as dry ether.[20]

-

The resulting white, hygroscopic solid is collected and dried.

Purification: A common purification method involves recrystallization. For instance, a crude product can be dissolved in a minimal amount of a suitable solvent like ethanol with heating, followed by the addition of an anti-solvent like ethyl acetate to induce crystallization upon cooling.[7]

Mechanism of Action: Muscarinic Receptor Signaling

This compound chloride exerts its physiological effects by acting as a non-selective agonist at muscarinic acetylcholine receptors (mAChRs).[21][22] In the airways, its primary action is on the M3 muscarinic receptors located on airway smooth muscle cells, leading to bronchoconstriction.[13][23]

The signaling cascade initiated by this compound binding to the M3 receptor is a classic G-protein coupled receptor (GPCR) pathway involving the Gq alpha subunit.[17][18]

M3 Receptor Signaling Pathway

Caption: M3 muscarinic receptor signaling pathway in airway smooth muscle.

This pathway proceeds as follows:

-

Receptor Binding: this compound binds to the M3 muscarinic receptor on the surface of airway smooth muscle cells.[17][18]

-

G-Protein Activation: This binding event activates the associated heterotrimeric G-protein, specifically the Gq alpha subunit.[17][18]

-

PLC Activation: The activated Gq subunit stimulates the enzyme phospholipase C (PLC).[17][18]

-

Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[17][18]

-

Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[17][18]

-

PKC Activation: DAG remains in the cell membrane and, in conjunction with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC).[17]

-

Muscle Contraction: The elevated intracellular Ca²⁺ concentration is the primary trigger for smooth muscle contraction. It binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates myosin light chains, enabling cross-bridge cycling with actin filaments and resulting in muscle contraction, observed as bronchoconstriction.[17] PKC also contributes to the contractile response.

Analytical and Quality Control Protocols

Accurate quantification and purity assessment of this compound chloride are essential for its use in clinical diagnostics and research.

Ion Chromatography (IC) for Assay and Impurity Profiling

Ion chromatography is a robust method for determining the concentration of this compound chloride and identifying potential impurities such as acetylcholine and the hydrolysis product, β-methylcholine.

Experimental Protocol - Ion Chromatography

-

Instrumentation: A reagent-free ion chromatography (RFIC) system equipped with a suppressed conductivity detector is recommended.

-

Sample Preparation:

-

For Assay: Accurately prepare a stock solution of this compound chloride (e.g., 25 g/L) in 0.9% sodium chloride. Dilute this solution 1000-fold with deionized water to bring it into the calibration range (e.g., 5-50 mg/L).[6]

-

For Impurities: Dilute the stock solution 100-fold with deionized water.[6]

-

-

Chromatographic Conditions (Cation Analysis):

-

Analytical Column: A cation-exchange column suitable for separating choline and its analogs (e.g., Dionex IonPac CS17).

-

Guard Column: A corresponding guard column (e.g., Dionex IonPac CG17).

-

Eluent: Methanesulfonic acid (MSA) gradient, generated electrolytically.

-

Flow Rate: As per column manufacturer's recommendation.

-

Detection: Suppressed conductivity.

-

-

System Suitability: The system suitability should be verified using a standard containing this compound chloride, acetylcholine chloride, and β-methylcholine chloride to ensure adequate resolution between the peaks.

-

Quantification: Calculate the concentration of this compound chloride and impurities by comparing peak areas from the sample chromatograms to those of a calibration curve generated from certified reference standards.

Colorimetric Assay

A colorimetric method based on the formation of a hydroxamic acid-iron complex can also be used for stability studies.

Experimental Protocol - Colorimetric Assay

-

Principle: This assay is based on the reaction of the ester group of this compound with hydroxylamine in an alkaline solution to form a hydroxamic acid. The hydroxamic acid then reacts with ferric ions in an acidic solution to produce a colored complex.

-

Procedure Outline:

-

Mix the this compound chloride sample with an alkaline hydroxylamine solution.

-

Allow the reaction to proceed to form the hydroxamic acid.

-

Acidify the solution and add a ferric chloride solution.

-

Measure the absorbance of the resulting colored complex.

-

-

Detection: The absorbance is typically measured spectrophotometrically at a wavelength of approximately 530 nm.[22] The intensity of the color is directly proportional to the this compound chloride concentration.

Pharmacopeial Identification Tests (USP)

The United States Pharmacopeia (USP) provides several identification tests for this compound chloride.[13]

-

Test A (Precipitation): Formation of small rhombohedric plates that melt between 220-225 °C upon addition of platinic chloride TS to an aqueous solution.[13]

-

Test B (Odor of Ethyl Acetate): Gentle heating of a solution with alcohol and sulfuric acid produces the characteristic odor of ethyl acetate.[13]

-

Test C (Odor of Trimethylamine): Gentle heating of a solution with potassium hydroxide produces the fishy odor of trimethylamine.[13]

-

Test D (Chloride Test): An aqueous solution responds to standard tests for the chloride ion.[13]

Assay (Titration - USP): this compound chloride can be assayed by non-aqueous titration. The sample is dissolved in glacial acetic acid with mercuric acetate TS, and titrated with 0.1 N perchloric acid, using crystal violet TS as an indicator.[13]

References

- 1. AN249: Determination of this compound Chloride and Potential Impurities Using a Reagent-Free Ion Chromatography System - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]

- 2. Chloride Assay Kit used for 250 colorimetric or fluorometric tests [sigmaaldrich.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. biolabo.fr [biolabo.fr]

- 5. This compound CHLORIDE(62-51-1) 13C NMR [m.chemicalbook.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. CN110950767A - Novel crystal form of this compound chloride and preparation method thereof - Google Patents [patents.google.com]

- 8. Preparation and handling of this compound chloride testing solutions. Effect of the hygroscopic properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Muscarinic M3 receptor stimulation increases cigarette smoke-induced IL-8 secretion by human airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 13. pharmacopeia.cn [pharmacopeia.cn]

- 14. scribd.com [scribd.com]

- 15. assets.hpra.ie [assets.hpra.ie]

- 16. Muscarinic M3 receptor-dependent regulation of airway smooth muscle contractile phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 17. atsjournals.org [atsjournals.org]

- 18. atsjournals.org [atsjournals.org]

- 19. chromatographyonline.com [chromatographyonline.com]

- 20. US2040146A - Beta-methylcholine derivatives and salts and processes for their preparation - Google Patents [patents.google.com]

- 21. dev.spectrabase.com [dev.spectrabase.com]

- 22. researchgate.net [researchgate.net]

- 23. dev.spectrabase.com [dev.spectrabase.com]

Methacholine's Interaction with Muscarinic Receptor Subtypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the interaction of the synthetic cholinergic agonist, methacholine, with the five muscarinic acetylcholine receptor (mAChR) subtypes (M1-M5). As a non-selective agonist, this compound plays a significant role in research and clinical settings, most notably in the diagnosis of bronchial hyperresponsiveness. Understanding its binding affinities, functional potencies, and the downstream signaling cascades it initiates is crucial for the accurate interpretation of experimental data and for the development of more selective muscarinic ligands.

Core Data Summary

The following tables summarize the quantitative data on the binding affinity (Ki) and functional potency (EC50) of this compound for each of the five human muscarinic receptor subtypes. It is important to note that this compound is a non-selective agonist, and its affinity and potency can vary depending on the tissue and the specific experimental conditions.

| Receptor Subtype | Binding Affinity (pKi) | Reference |

| M1 | 4.4 | [1] |

| M2 | 4.8 | [1] |

| M3 | 5.2 | [1] |

| M4 | 4.7 | [1] |

| M5 | Not Reported |

Table 1: Binding Affinities of this compound for Human Muscarinic Receptor Subtypes. The pKi values represent the negative logarithm of the inhibition constant (Ki), indicating the affinity of this compound for the receptor. Higher pKi values denote greater binding affinity.

| Receptor Subtype | Functional Potency (pEC50) | Functional Assay | Reference |

| M1 | 5.8 | Phosphoinositide Hydrolysis | [1] |

| M2 | 5.4 | Inhibition of cAMP Accumulation | [2] |

| M3 | 7.29 (EC50 = 52 nM) | Vasodilation | [3] |

| M4 | 5.5 | Inhibition of cAMP Accumulation | [4] |

| M5 | Not Reported |

Table 2: Functional Potencies of this compound at Human Muscarinic Receptor Subtypes. The pEC50 values represent the negative logarithm of the half-maximal effective concentration (EC50), indicating the potency of this compound in eliciting a functional response. Higher pEC50 values indicate greater potency.

Signaling Pathways Activated by this compound

This compound, by activating different muscarinic receptor subtypes, triggers distinct intracellular signaling cascades. These pathways are primarily determined by the G protein to which the receptor subtype couples.

-

M1, M3, and M5 Receptors (Gq/11 Signaling): Activation of these receptors by this compound leads to the stimulation of the Gq/11 family of G proteins. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+). DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC), leading to the phosphorylation of various downstream targets and culminating in a cellular response, such as smooth muscle contraction or gland secretion.[5][6]

-

M2 and M4 Receptors (Gi/o Signaling): Upon activation by this compound, M2 and M4 receptors couple to the Gi/o family of G proteins. The primary downstream effect of this coupling is the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP can have various cellular effects, including the inhibition of neurotransmitter release and the slowing of the heart rate.[5][6]

Experimental Protocols

The determination of binding affinities and functional potencies of this compound at muscarinic receptor subtypes involves a variety of in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay (for Determining Ki)

This assay measures the affinity of a ligand (this compound) for a receptor by competing with a radiolabeled ligand of known affinity.

1. Materials:

-

Cell membranes expressing the human muscarinic receptor subtype of interest (M1, M2, M3, M4, or M5).

-

Radioligand: Typically [3H]-N-methylscopolamine ([3H]-NMS) or [3H]-Quinuclidinyl benzilate ([3H]-QNB).

-

Non-labeled this compound chloride.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding determinator (e.g., a high concentration of atropine).

-

Glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

2. Procedure:

-

Prepare a series of dilutions of this compound.

-

In a 96-well plate, add a fixed concentration of the radioligand to each well.

-

Add the varying concentrations of this compound to the wells.

-

To determine non-specific binding, add a high concentration of atropine to a separate set of wells.

-

Initiate the binding reaction by adding the cell membrane preparation to each well.

-

Incubate the plate at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

-

The data is plotted as the percentage of specific binding of the radioligand versus the logarithm of the this compound concentration.

-

The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays (for Determining EC50)

A. Calcium Mobilization Assay (for M1, M3, M5 Receptors)

This assay measures the increase in intracellular calcium concentration following receptor activation.

1. Materials:

-

Cells stably expressing the human muscarinic receptor subtype of interest (M1, M3, or M5).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

This compound chloride.

-

A fluorescence plate reader capable of kinetic reading.

2. Procedure:

-

Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

-

Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for a specific period.

-

Wash the cells with assay buffer to remove any excess dye.

-

Prepare a series of dilutions of this compound.

-

Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.

-

Add the different concentrations of this compound to the wells.

-

Continue to record the fluorescence intensity over time to measure the change in intracellular calcium.

3. Data Analysis:

-

The change in fluorescence is plotted against the logarithm of the this compound concentration.

-

The EC50 value is determined from the resulting dose-response curve.

B. cAMP Accumulation Assay (for M2, M4 Receptors)

This assay measures the inhibition of cAMP production following the activation of Gi/o-coupled receptors.

1. Materials:

-

Cells stably expressing the human muscarinic receptor subtype of interest (M2 or M4).

-

An adenylyl cyclase activator (e.g., forskolin).

-

This compound chloride.

-

A commercial cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

2. Procedure:

-

Plate the cells in a 96-well plate and grow to the desired confluency.

-

Pre-treat the cells with a phosphodiesterase inhibitor to prevent the degradation of cAMP.

-

Add varying concentrations of this compound to the cells and incubate for a short period.

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's protocol.

3. Data Analysis:

-

The amount of cAMP produced is plotted against the logarithm of the this compound concentration.

-

The IC50 value (the concentration of this compound that inhibits 50% of the forskolin-stimulated cAMP production) is determined from the resulting dose-response curve.

Conclusion

This compound serves as a valuable pharmacological tool for probing the function of the muscarinic cholinergic system. While it is a non-selective agonist, understanding its specific binding and functional characteristics at each of the five muscarinic receptor subtypes is paramount for the accurate design and interpretation of research studies. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive resource for scientists and drug development professionals working in this field. Further research aimed at developing more subtype-selective muscarinic ligands will be instrumental in advancing our understanding of the physiological and pathological roles of each receptor subtype and in the development of novel therapeutics with improved efficacy and reduced side effects.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Muscarinic agonist potencies at three different effector systems linked to the M2 or M3 receptor in longitudinal smooth muscle of guinea-pig small intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vivo characterization of vasodilating muscarinic-receptor subtypes in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selectivity of Agonists for the Active State of M1 to M4 Muscarinic Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular properties of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cellular Signaling Pathways Triggered by Methacholine in Bronchial Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core cellular signaling pathways activated by methacholine in human bronchial cells. The information presented herein is intended to serve as a resource for researchers, scientists, and professionals involved in drug development for respiratory diseases. This document details the primary signaling cascades in both bronchial smooth muscle and epithelial cells, summarizes available quantitative data, provides detailed experimental protocols for key assays, and visualizes these complex interactions through signaling pathway diagrams.

Executive Summary

This compound, a synthetic choline ester and a non-selective muscarinic receptor agonist, is a valuable tool in respiratory research and clinical diagnostics, primarily for assessing airway hyperresponsiveness. Its mechanism of action involves the activation of a cascade of intracellular signaling events that ultimately lead to bronchoconstriction and other cellular responses. In bronchial smooth muscle cells, this compound predominantly triggers a Gq-protein coupled receptor pathway, leading to an increase in intracellular calcium and sensitization of the contractile apparatus. In bronchial epithelial cells, this compound stimulation is associated with the modulation of mucociliary clearance, including mucus secretion and ciliary beat frequency. Understanding these intricate signaling networks is crucial for the identification of novel therapeutic targets for obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD).

Core Signaling Pathways in Bronchial Smooth Muscle Cells

The primary response of bronchial smooth muscle cells to this compound is contraction. This is a complex process initiated by the binding of this compound to M3 muscarinic acetylcholine receptors (M3-mAChRs), which are abundantly expressed on these cells[1]. The activation of M3-mAChRs triggers a canonical Gq-protein signaling cascade, which is augmented by parallel pathways that enhance the contractile response.

Gq-PLC-IP3-Ca2+ Pathway

The cornerstone of this compound-induced bronchoconstriction is the Gq-protein coupled pathway[1][2].

-

Receptor Activation: this compound binds to the M3-mAChR, inducing a conformational change that activates the associated heterotrimeric G-protein, Gq.

-

PLC Activation: The activated α-subunit of Gq (Gαq) stimulates phospholipase C (PLC).

-

Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG)[1].

-

Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol[1].

-

Muscle Contraction: The elevated intracellular Ca2+ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chain, leading to cross-bridge cycling and smooth muscle contraction.

RhoA/ROCK Calcium Sensitization Pathway

In parallel to the increase in intracellular calcium, this compound also activates the RhoA/ROCK pathway, which enhances the force of contraction for a given level of intracellular calcium, a phenomenon known as calcium sensitization.

-

RhoA Activation: The Gq-coupled receptor activation can lead to the activation of the small GTPase RhoA through Rho-specific guanine nucleotide exchange factors (RhoGEFs)[3].

-

ROCK Activation: Activated RhoA-GTP binds to and activates Rho-associated kinase (ROCK).

-

MLCP Inhibition: ROCK phosphorylates and inhibits myosin light chain phosphatase (MLCP), the enzyme that dephosphorylates the myosin light chain[1]. This inhibition tips the balance towards a more phosphorylated state of the myosin light chain, leading to sustained contraction.

MAPK/ERK Pathway

Activation of the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK), has also been observed following muscarinic receptor stimulation in airway smooth muscle cells[4][5].

-

PKC-Dependent Activation: The diacylglycerol (DAG) produced from PLC activation can activate protein kinase C (PKC)[1].

-

ERK Phosphorylation: PKC can, in turn, lead to the phosphorylation and activation of the ERK cascade (Raf-MEK-ERK). Activated ERK can then translocate to the nucleus to regulate gene expression related to cell proliferation and hypertrophy, which are features of airway remodeling in chronic asthma.

Diagram of this compound Signaling in Bronchial Smooth Muscle Cells

Core Signaling Pathways in Bronchial Epithelial Cells

In bronchial epithelial cells, this compound primarily modulates airway surface liquid hydration and mucus secretion, which are critical components of mucociliary clearance. Similar to smooth muscle cells, the M3 muscarinic receptor is a key player.

Mucin Secretion

This compound is a potent secretagogue for airway mucins. This process is also largely dependent on the Gq-PLC-IP3-Ca2+ pathway.

-

Receptor Activation and Signal Transduction: this compound binds to M3-mAChRs on the epithelial cell surface, activating the Gq-PLC cascade and leading to an increase in intracellular Ca2+.

-

Exocytosis of Mucin Granules: The rise in intracellular Ca2+ triggers the fusion of mucin-containing granules with the apical membrane, releasing their contents into the airway lumen.

Ciliary Beat Frequency

This compound has been shown to increase ciliary beat frequency, which enhances the transport of mucus. This effect is also mediated by muscarinic receptors and the subsequent increase in intracellular calcium.

Diagram of this compound Signaling in Bronchial Epithelial Cells

Quantitative Data on this compound-Induced Responses

The following tables summarize representative quantitative data for this compound-induced responses in bronchial cells. It is important to note that absolute values can vary depending on the specific experimental conditions, cell source (donor variability), and measurement techniques.

Table 1: this compound-Induced Bronchoconstriction in Human Airways

| Parameter | Value | Cell/Tissue Type | Reference |

| EC50 (Contraction) | 1-10 µM | Human Bronchial Rings | [6] |

| PC20 (FEV1 reduction) | < 8 mg/mL (in asthmatics) | Human (in vivo) | [7] |

Table 2: this compound-Induced Intracellular Signaling in Bronchial Cells

| Parameter | Value | Cell Type | Reference |

| EC50 (ERK Activation) | ~8 µM | HEK-293 cells (expressing M3-mAChR) | [8] |

| EC50 (IP3 Accumulation) | Not available for primary bronchial cells | - | - |

| EC50 (Intracellular Ca2+) | Not available for primary bronchial cells | - | - |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound-induced signaling in bronchial cells.

Primary Human Bronchial Cell Culture

5.1.1 Bronchial Smooth Muscle Cells (HASM)

-

Isolation: HASM cells are typically isolated from human bronchial tissue obtained from lung transplant donors or surgical resections. The tissue is dissected to isolate the smooth muscle layer, which is then minced and digested with enzymes such as collagenase and elastase.

-

Culture Medium: Cells are cultured in a specialized smooth muscle growth medium (e.g., SmGM-2) supplemented with growth factors, such as epidermal growth factor (EGF), basic fibroblast growth factor (bFGF), and insulin, and 5% fetal bovine serum (FBS).

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2. The medium is changed every 2-3 days.

-

Passaging: When the cells reach 80-90% confluency, they are passaged using trypsin-EDTA. Cells are typically used for experiments between passages 4 and 10.

5.1.2 Bronchial Epithelial Cells (HBEC)

-

Isolation: HBECs can be obtained from bronchoscopy brushings or enzymatic digestion of bronchial tissue[9].

-

Culture Medium: A common medium is Bronchial Epithelial Basal Medium (BEBM) supplemented with a SingleQuot kit containing various growth factors and supplements[9].

-

Coating of Culture Vessels: Culture flasks or plates are pre-coated with a matrix protein, such as a mixture of collagen type I and III, to promote cell attachment[9].

-

Plating and Growth: Cells are seeded onto the coated vessels and cultured at 37°C and 5% CO2. The medium is changed every 2-3 days until the cells reach 80-100% confluency, at which point they exhibit a characteristic "cobblestone" morphology[9].

Measurement of Intracellular Calcium ([Ca2+]i)

5.2.1 Principle

This method utilizes a fluorescent calcium indicator, such as Fluo-4 AM, which can cross the cell membrane. Once inside the cell, esterases cleave the AM group, trapping the dye. Upon binding to Ca2+, the fluorescence intensity of the dye increases significantly, which can be measured using fluorescence microscopy or a plate reader.

5.2.2 Detailed Protocol for Fluo-4 AM Calcium Imaging

-

Cell Seeding: Seed primary human bronchial cells (smooth muscle or epithelial) onto glass-bottom dishes or 96-well black-walled imaging plates and culture until they reach the desired confluency (typically 70-90%).

-

Preparation of Loading Solution: Prepare a Fluo-4 AM loading solution at a final concentration of 1-5 µM in a suitable buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium, supplemented with 20 mM HEPES). To aid in dye solubilization, Pluronic F-127 (at a final concentration of 0.02-0.05%) can be added to the loading solution[10]. Probenecid (1-2.5 mM) can also be included to inhibit dye extrusion from the cells[10].

-

Dye Loading: Wash the cells once with the buffer. Add the Fluo-4 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark[10][11].

-

Washing: After incubation, wash the cells 2-3 times with the buffer to remove excess dye[12].

-

De-esterification: Incubate the cells in fresh buffer for an additional 15-30 minutes at room temperature to allow for complete de-esterification of the dye[12].

-

Image Acquisition: Mount the dish or plate on a fluorescence microscope equipped with a camera or a fluorescence plate reader. Use excitation and emission wavelengths appropriate for Fluo-4 (e.g., excitation at 494 nm and emission at 516 nm).

-

Baseline Measurement: Record the baseline fluorescence for a few minutes before adding the stimulus.

-

Stimulation: Add this compound at various concentrations and continue to record the fluorescence changes over time.

-

Data Analysis: The change in fluorescence is typically expressed as a ratio of the fluorescence at a given time point to the baseline fluorescence (F/F0).

Diagram of Calcium Imaging Experimental Workflow

Measurement of Inositol 1,4,5-Trisphosphate (IP3)

5.3.1 Principle

Various commercial kits are available for the measurement of IP3, which are typically competitive binding assays. In these assays, cellular IP3 competes with a labeled IP3 tracer for binding to a specific IP3 binding protein. The amount of tracer bound is inversely proportional to the amount of IP3 in the sample.

5.3.2 Detailed Protocol for a Competitive Binding IP3 Assay

-

Cell Culture and Stimulation: Culture primary human bronchial cells in multi-well plates to confluency. Starve the cells in serum-free medium for several hours before the experiment. Stimulate the cells with various concentrations of this compound for a short period (typically seconds to a few minutes).

-

Cell Lysis: Terminate the stimulation by adding an ice-cold solution, such as trichloroacetic acid (TCA), to lyse the cells and stop enzymatic reactions.

-

Neutralization: Neutralize the TCA in the cell lysates.

-

IP3 Measurement: Follow the manufacturer's instructions for the specific IP3 assay kit. This typically involves adding the cell lysate to a reaction mixture containing the IP3 binding protein and a labeled IP3 tracer (e.g., radiolabeled or fluorescently labeled).

-

Incubation: Incubate the reaction mixture to allow for competitive binding to occur.

-

Separation of Bound and Free Tracer: Separate the bound tracer from the free tracer. The method for this will depend on the kit (e.g., filtration, centrifugation, or magnetic separation).

-

Detection: Quantify the amount of bound tracer using an appropriate detection method (e.g., scintillation counting for radiolabeled tracer or fluorescence measurement for a fluorescent tracer).

-

Standard Curve: Generate a standard curve using known concentrations of IP3.

-

Data Analysis: Determine the concentration of IP3 in the cell lysates by interpolating from the standard curve.

Western Blot for ERK Phosphorylation

5.4.1 Principle

Western blotting is used to detect the phosphorylation status of ERK1/2. This involves separating proteins by size using SDS-PAGE, transferring them to a membrane, and then probing with antibodies specific for the phosphorylated form of ERK (p-ERK) and total ERK.

5.4.2 Detailed Protocol for p-ERK Western Blot

-

Cell Culture and Stimulation: Culture primary human bronchial cells to near confluency. Starve the cells and then stimulate with this compound for various time points.

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-ERK1/2 (e.g., at a 1:1000 dilution in blocking buffer) overnight at 4°C.

-

Washing: Wash the membrane several times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.

-

Washing: Wash the membrane again several times with TBST.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the antibodies and then re-probed with an antibody for total ERK.

-

Data Analysis: Quantify the band intensities using densitometry software. The level of ERK phosphorylation is expressed as the ratio of the p-ERK signal to the total ERK signal.

Crosstalk and Integration of Signaling Pathways

The signaling pathways activated by this compound are not linear and isolated but are part of a complex and interconnected network.

-

G-protein Crosstalk: In airway smooth muscle, there is evidence for crosstalk between Gq, Gs (stimulatory G-protein, typically activated by β-agonists), and Gi (inhibitory G-protein) signaling pathways. For instance, Gi activation can modulate the Gq-mediated contractile response[13][14].

-

Ca2+ and RhoA/ROCK Interaction: The Gq-PLC-Ca2+ pathway and the RhoA/ROCK pathway are interconnected. Increased intracellular Ca2+ can influence the activity of RhoGEFs, and components of the RhoA pathway can modulate Ca2+ sensitivity.

-

PKC as a Nodal Point: Protein kinase C, activated by DAG, is a key nodal point in the signaling network. It can influence the activity of the MAPK/ERK pathway and also contribute to the regulation of the contractile machinery.

Conclusion

This compound triggers a complex array of signaling events in bronchial cells, with distinct but overlapping pathways in smooth muscle and epithelial cells. The Gq-PLC-IP3-Ca2+ cascade is a central mechanism in both cell types, leading to smooth muscle contraction and epithelial mucin secretion. In smooth muscle cells, this is further regulated by the RhoA/ROCK pathway, which enhances calcium sensitivity, and the MAPK/ERK pathway, which is implicated in longer-term changes such as cell proliferation. A thorough understanding of these pathways and their crosstalk is essential for the development of more targeted and effective therapies for respiratory diseases characterized by airway hyperresponsiveness and inflammation. The experimental protocols provided in this guide offer a framework for investigating these signaling events in a physiologically relevant context. Further research is warranted to fill the existing gaps in quantitative data, particularly for primary human bronchial cells, to refine our understanding of these critical cellular processes.

References

- 1. Muscarinic receptor signaling in the pathophysiology of asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Signaling and regulation of G protein-coupled receptors in airway smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ERK activation and mitogenesis in human airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Item - Muscarinic acetylcholine receptor regulation of ERK and JNK in CHO cells - University of Leicester - Figshare [figshare.le.ac.uk]

- 6. Smooth muscle in the maintenance of increased airway resistance elicited by this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. med.unc.edu [med.unc.edu]

- 8. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bitesizebio.com [bitesizebio.com]

- 10. ionbiosciences.com [ionbiosciences.com]

- 11. assets.fishersci.com [assets.fishersci.com]

- 12. apexbt.com [apexbt.com]

- 13. A novel role for RhoA GTPase in the regulation of airway smooth muscle contraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. jdc.jefferson.edu [jdc.jefferson.edu]

methacholine's effect on inflammatory mediator release

An In-Depth Technical Guide on the Core Effects of Methacholine on Inflammatory Mediator Release

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound, a synthetic choline ester and non-selective muscarinic receptor agonist, is the cornerstone of bronchial challenge tests for diagnosing airway hyperresponsiveness (AHR), a hallmark of asthma.[1][2] While its primary clinical application leverages its potent bronchoconstrictive effects mediated through direct stimulation of airway smooth muscle receptors, a growing body of research indicates that its role extends beyond simple muscle contraction.[2][3] This technical guide delves into the nuanced and often context-dependent effects of this compound on the release of key inflammatory mediators. It consolidates findings from in vivo, ex vivo, and in vitro studies, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways. The evidence suggests that this compound can modulate the inflammatory environment, particularly in airway structural cells, by influencing the release of cytokines and interacting with other inflammatory stimuli.

This compound's Effect on Histamine Release

The effect of this compound on histamine release is highly dependent on the experimental model and tissue microenvironment, leading to seemingly contradictory findings in the literature.

-

In Vivo Human Skin Studies: Intradermal this compound challenge in human skin induces a significant dose-related wheal-and-flare reaction, a classic sign of vasodilation and increased vascular permeability. However, studies using the skin microdialysis technique have demonstrated that this reaction occurs without a significant release of histamine from skin mast cells.[4]

-

In Vivo Animal Airway Studies: In contrast to skin studies, airway challenge tests with aerosolized this compound in Ascaris skin-sensitive sheep resulted in a significant increase in plasma histamine concentration, concurrent with airway muscle constriction.[5] This suggests that in a sensitized allergic airway environment, cholinergic stimulation can trigger histamine release from lung inflammatory cells.[5]

-

Ex Vivo Human Bronchi Studies: Experiments using isolated human bronchi have revealed an inhibitory role for cholinergic stimulation. Acetylcholine, a related agonist, potently inhibited histamine release evoked by both the calcium ionophore A23187 and immunological triggers (anti-human IgE).[6] This suggests the presence of an inhibitory muscarinic receptor link on human airway mast cells.[6]

-

In Vitro Mast Cell Studies: Some investigations have indicated that cholinergic agonists can directly stimulate histamine release from isolated mast cells.[4][6] More recently, it has been shown that this compound activates mouse and human lung mast cells to release serotonin, another key inflammatory mediator stored in mast cell granules.[7]

Quantitative Data: this compound and Histamine Release

| Experimental Model | Agonist/Concentration | Stimulus | Change in Histamine Release | Reference |

| Human Skin (in vivo) | This compound (10⁻¹ M) | Intradermal Injection | No significant release (16 ± 8 nM vs. 15 ± 9 nM for vehicle) | [4] |

| Sheep Airways (in vivo) | This compound (2% aerosol) | Inhalation | Increase from 0.2 ± 0.2 to 0.9 ± 1.1 ng/ml in plasma | [5] |

| Sheep Airways (in vivo) | This compound (5% aerosol) | Inhalation | Increase from 0.2 ± 0.2 to 1.5 ± 1.2 ng/ml in plasma | [5] |

| Human Bronchi (ex vivo) | Acetylcholine (100 nmol/L) | A23187 | 89% maximal inhibition | [6] |

| Human Bronchi (ex vivo) | Acetylcholine (0.1 µmol/L) | Anti-human IgE | ~70% inhibition | [6] |

This compound's Effect on Pro-Inflammatory Cytokine Release

A significant body of evidence demonstrates that this compound, by activating muscarinic receptors on human airway smooth muscle cells (hASMc), can directly induce and potentiate the release of pro-inflammatory cytokines, particularly IL-6 and the potent neutrophil chemoattractant, IL-8.[8][9][10]

-

Direct and Synergistic Effects: While this compound alone induces a modest secretion of IL-8 from hASMc, its more pronounced effect is the synergistic augmentation of cytokine release when combined with other inflammatory stimuli prevalent in airway diseases, such as cigarette smoke extract (CSE), tumor necrosis factor-alpha (TNF-α), and platelet-derived growth factor (PDGF-AB).[10] This suggests that cholinergic tone in the airways may play a role in amplifying ongoing inflammatory responses.[8]

Quantitative Data: this compound and Cytokine Release from hASMc

| Condition | Agonist/Concentration | Change in IL-8 Secretion | Reference |

| Basal vs. MCh | This compound (10 µM) | Modest increase | [10] |

| CSE vs. CSE + MCh | This compound (10 µM) + CSE (5%) | Significant synergistic augmentation | [10] |

| TNF-α vs. TNF-α + MCh | This compound + TNF-α | Augmentation of IL-8 secretion | [10] |

| PDGF-AB vs. PDGF-AB + MCh | This compound + PDGF-AB | Augmentation of IL-8 secretion | [10] |

Effects on Other Inflammatory Pathways

-

Leukotrienes and Prostaglandins: Evidence for direct this compound-induced release of arachidonic acid metabolites is less direct. Some studies have noted increased levels of leukotrienes and prostaglandins in bronchoalveolar lavage (BAL) fluid five hours after a this compound challenge in asthmatics.[11] However, much of the research has focused on the ability of these mediators, such as prostaglandin D2 (PGD2) and leukotriene D4 (LTD4), to potentiate airway responsiveness to this compound.[12][13][14]

-

Eosinophils: this compound challenge in asthmatic individuals leads to significant changes in peripheral blood gene expression profiles that are most strongly correlated with eosinophils.[11] Specifically, CCR3 (a key eosinophil chemokine receptor) and protein ubiquitination pathways are significantly down-regulated two hours post-challenge.[11] While this compound itself does not appear to be a direct chemoattractant, a study comparing inhaled LTD4 to this compound found that only LTD4 caused a statistically significant increase in sputum eosinophils, though this compound showed a similar, non-significant trend.[15]

Signaling Pathways for Cytokine Release

The synergistic release of IL-8 from human airway smooth muscle cells (hASMc) by this compound and cigarette smoke extract (CSE) is mediated through the activation of muscarinic M3 receptors.[8] This initiates a downstream signaling cascade involving Protein Kinase C (PKC) as a central node. Activation of PKC leads to the stimulation of two parallel pathways required for IL-8 gene transcription and secretion: the IKK-2/IκBα/NF-κB pathway and the Raf-1/MEK/ERK1/2 pathway.[8][10]

Key Experimental Protocols

A. In Vivo Bronchial Provocation (this compound Challenge Test)

This protocol is the standard for assessing airway hyperresponsiveness in clinical and research settings.[2]

-

Baseline Measurement: Perform baseline spirometry to measure Forced Expiratory Volume in 1 second (FEV1).

-

Aerosol Administration: Administer an aerosol of a diluent control (e.g., saline) followed by serially increasing concentrations of this compound chloride (e.g., 0.031 to 16 mg/mL).[3] Administration occurs via a nebulizer connected to a dosimeter for precise delivery during tidal breathing.[3]

-

Post-Dose Spirometry: Measure FEV1 at set intervals (e.g., 30 and 90 seconds) after each dose.[2]

-

Endpoint: The test is terminated when FEV1 falls by ≥20% from baseline or the maximum concentration is reached.[2]

-

Data Analysis: The provocative concentration causing a 20% fall in FEV1 (PC20) is calculated by linear interpolation of the dose-response curve. A PC20 of <8 mg/mL is typically considered a positive test.[3]

-

Mediator Sampling (Optional): Biological samples such as blood, induced sputum, or bronchoalveolar lavage (BAL) fluid can be collected before and at various time points after the challenge to assay for inflammatory mediators.[5][11][15]

B. In Vitro Human Airway Smooth Muscle Cell (hASMc) Stimulation

This protocol is used to investigate the direct effects of this compound on cytokine secretion from structural airway cells.

-

Cell Culture: Culture primary hASMc to confluence in appropriate growth media.

-

Serum Deprivation: To reduce baseline activation, replace growth media with a serum-free or low-serum medium (e.g., supplemented with Insulin-Transferrin-Selenium) for 24 hours.[16]

-

Stimulation: Treat the cells with this compound (e.g., 10 µM) alone or in combination with other stimuli like CSE (e.g., 5%) or TNF-α for a specified period (e.g., 24 hours).[10] Include appropriate vehicle controls.

-

Supernatant Collection: Collect the cell culture supernatants.

-

Cytokine Quantification: Analyze the concentration of IL-6, IL-8, or other cytokines in the supernatants using a quantitative immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Signaling Analysis (Optional): Lyse the cells at earlier time points post-stimulation to perform Western blot analysis for phosphorylated signaling proteins (e.g., p-ERK1/2) or degradation of inhibitory proteins (e.g., IκBα) to dissect the intracellular pathways involved.[10]

References

- 1. Airway Smooth Muscle Sensitivity to this compound in Precision-Cut Lung Slices (PCLS) from Ovalbumin-induced Asthmatic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Challenge Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. DIRECT AIRWAY CHALLENGES, this compound and Histamine Challenges [ebrary.net]

- 4. This compound induces wheal-and-flare reactions in human skin but does not release histamine in vivo as assessed by the skin microdialysis technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound-induced histamine liberation during airway challenge tests in Ascaris skin-sensitive sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. atsjournals.org [atsjournals.org]

- 7. Mast cell-derived serotonin enhances this compound-induced airway hyperresponsiveness in house dust mite-induced experimental asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pro-inflammatory mechanisms of muscarinic receptor stimulation in airway smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Transcriptional Changes of Blood Eosinophils After this compound Inhalation Challenge in Asthmatics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of inflammatory mediators on the responsiveness of isolated human airways to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Prostaglandin D2 potentiates airway responsiveness to histamine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. atsjournals.org [atsjournals.org]

- 15. The effect of inhaled leukotriene D4 and this compound on sputum cell differentials in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Methacholine's Role in Modeling Airway Hyperresponsiveness In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of methacholine in in vitro models of airway hyperresponsiveness (AHR), a key feature of asthma and other respiratory diseases.[1][2] this compound, a synthetic choline ester, serves as a valuable tool for researchers to investigate the mechanisms of bronchoconstriction and to evaluate the efficacy of novel therapeutic agents.[3][4]

Mechanism of Action of this compound

This compound is a non-specific cholinergic agonist that mimics the action of acetylcholine.[3][4][5] Its primary mechanism involves the activation of muscarinic acetylcholine receptors (mAChRs), particularly the M3 subtype located on airway smooth muscle (ASM) cells.[3][5][6] Structurally similar to acetylcholine, this compound is more resistant to degradation by acetylcholinesterase, leading to a more sustained effect.[3]

The binding of this compound to M3 receptors initiates a cascade of intracellular signaling events, leading to ASM contraction and bronchoconstriction.[3][4][5] This process is primarily mediated through the Gq protein-coupled receptor pathway:

-

Activation of Phospholipase C (PLC): Upon receptor activation, the associated G protein stimulates PLC.[3]

-

Production of Second Messengers: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3]

-

Calcium Release: IP3 diffuses through the cytoplasm and binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[3][7]

-